
2-Hydroxypropyl 4-nitrophenyl phosphate
Overview
Description
2-Hydroxypropyl 4-nitrophenyl phosphate (HPNPP) is a chromogenic phosphate diester widely used as a model substrate to study hydrolytic cleavage mechanisms, particularly in the context of RNA transesterification and enzymatic phosphatase activity. Its structure comprises a 4-nitrophenyl group linked to a phosphate moiety, with a 2-hydroxypropyl side chain acting as an internal nucleophile (Figure 1). This structural feature mimics the 2'-hydroxyl group of RNA, enabling HPNPP to serve as an RNA analogue in hydrolysis studies .
HPNPP is employed to investigate metal-catalyzed hydrolysis, buffer-assisted cleavage, and enzyme-mimetic systems. For instance, in the presence of lanthanide hydroxo complexes, HPNPP undergoes pH-dependent hydrolysis, releasing 4-nitrophenolate (detected spectrophotometrically at 400 nm) . Its applications span enzymology, bioinorganic chemistry, and nanomaterial research, where it aids in evaluating catalytic efficiencies of synthetic catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl 4-nitrophenyl phosphate typically involves the esterification of 4-nitrophenol with 2-hydroxypropyl phosphate. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the esterification process. Common reagents include 4-nitrophenol, 2-hydroxypropyl phosphate, and a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropyl 4-nitrophenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and 2-hydroxypropyl phosphate.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by catalysts such as guanidines, amidines, or alkylamines in an aqueous dimethyl sulfoxide (DMSO) medium.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions, often under acidic or basic conditions.
Transesterification: Conducted in the presence of strong bases or nucleophiles, with solvents like DMSO enhancing the reaction rate.
Major Products
Hydrolysis: Produces 4-nitrophenol and 2-hydroxypropyl phosphate.
Transesterification: Results in the formation of new esters depending on the alcohol used in the reaction.
Scientific Research Applications
2-Hydroxypropyl 4-nitrophenyl phosphate has several scientific research applications:
RNA Model Studies: Used as a model substrate to study the hydrolysis of RNA phosphodiester bonds.
Catalysis Research: Investigated for its interactions with metal complexes, such as dinuclear zinc complexes, to understand catalytic processes and enzyme mimicking.
Phosphodiesterase Activity: Employed in studies to mimic the activity of phosphodiesterases, enzymes that hydrolyze phosphodiester bonds.
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl 4-nitrophenyl phosphate involves its hydrolysis and transesterification reactions. In hydrolysis, the compound undergoes cleavage of the phosphate ester bond, facilitated by nucleophilic attack from water or hydroxide ions. In transesterification, the compound’s alcohol group is deprotonated by a base, which then attacks the phosphate group, leading to the formation of a new ester bond .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
HPNPP belongs to a family of nitrophenyl phosphate esters, each differing in esterification degree (mono-, di-, or triesters) and substituent groups. Below is a detailed comparison with key analogues:
Bis(4-Nitrophenyl) Phosphate (BNPP)
- Structure : A phosphate diester with two 4-nitrophenyl groups.
- Reactivity: BNPP is hydrolyzed into 4-nitrophenolate and 4-nitrophenyl phosphate (NPP). Unlike HPNPP, it lacks an internal nucleophile, making its hydrolysis slower under neutral conditions. In the presence of trivalent lanthanide hydroxo complexes (e.g., La³⁺, Nd³⁺), BNPP exhibits a hydrolysis rate 2–3 times lower than HPNPP at pH 7–9 .
- Applications : Primarily used as a DNA phosphodiester analogue due to its simplicity and stability .
4-Nitrophenyl Diphenyl Phosphate (NPDPP)
- Structure : A phosphate triester with one 4-nitrophenyl and two phenyl groups.
- Reactivity : As a triester, NPDPP is more resistant to hydrolysis than diesters (HPNPP, BNPP). Its cleavage requires stronger nucleophiles or acidic conditions. In lanthanide-catalyzed systems, NPDPP hydrolysis rates are ~10-fold slower than HPNPP at pH 8 .
- Applications : Models pesticide and nerve agent degradation pathways .
4-Nitrophenyl Phosphate (NPP; Disodium Salt)
- Structure: A phosphate monoester with a single 4-nitrophenyl group.
- Reactivity: NPP is rapidly hydrolyzed by phosphatases (e.g., alkaline phosphatase, ALP) due to its monoester configuration. Its hydrolysis is ~100-fold faster than HPNPP in enzymatic assays .
- Applications : Standard substrate for ALP activity quantification in biochemical assays .
2,4-Dinitrophenylethyl Phosphate (DNPEP)
- Structure: A phosphate monoester with a 2,4-dinitrophenyl group.
- Reactivity: The electron-withdrawing nitro groups enhance leaving-group ability, making DNPEP hydrolysis faster than HPNPP in acidic conditions.
Comparative Data Table
Key Research Findings
Metal-Catalyzed Hydrolysis : HPNPP exhibits superior reactivity compared to BNPP and NPDPP in the presence of lanthanide hydroxo complexes. At pH 8.5, Nd³⁺-catalyzed HPNPP hydrolysis proceeds with a rate constant (kobs) of 1.2 × 10⁻³ s⁻¹, while BNPP and NPDPP show kobs values of 4.5 × 10⁻⁴ s⁻¹ and 1.1 × 10⁻⁴ s⁻¹, respectively .
Solvent Effects : In aqueous DMSO, HPNPP hydrolysis via amine buffers (e.g., morpholine) is weaker than uridylyl-3',5'-uridine cleavage, highlighting its dependence on hydroxide ion concentration .
Enzymatic vs. Synthetic Catalysis: While ALP hydrolyzes NPP (monoester) 10⁴ times faster than HPNPP, synthetic catalysts like Cu²⁺-TACN derivatives show comparable efficiency for both substrates .
Biological Activity
2-Hydroxypropyl 4-nitrophenyl phosphate (HPNPP) is a synthetic compound that serves as a substrate in biochemical assays, particularly for studying phosphatase activity. Its biological activity is primarily linked to its role in enzymatic hydrolysis, making it a valuable tool for researchers investigating enzyme kinetics and mechanisms.
HPNPP is characterized by the presence of a nitrophenyl group and a phosphate moiety, which contributes to its reactivity with phosphatases. The compound can be represented structurally as follows:
- Chemical Formula : C₉H₁₁N₁O₅P
- Molecular Weight : 239.16 g/mol
The nitrophenyl group allows for colorimetric detection of the reaction products, specifically 4-nitrophenol, which absorbs light at 405 nm.
Enzymatic Activity
HPNPP is predominantly used to measure the activity of phosphatases, enzymes that catalyze the removal of phosphate groups from various substrates. The hydrolysis of HPNPP results in the release of 4-nitrophenol, which can be quantified spectrophotometrically. This property makes HPNPP an essential substrate in various biochemical assays.
Table 1: Comparison of HPNPP with Other Phosphatase Substrates
Substrate | Reaction Type | Detection Method | Absorbance Max (nm) |
---|---|---|---|
This compound (HPNPP) | Phosphatase Hydrolysis | Spectrophotometry | 405 |
p-Nitrophenyl phosphate | Phosphatase Hydrolysis | Spectrophotometry | 405 |
Bis(p-nitrophenyl) phosphate | Phosphatase Hydrolysis | Spectrophotometry | 405 |
The hydrolysis mechanism involves the cleavage of the phosphoester bond in HPNPP. Research indicates that various metal complexes can enhance the rate of this hydrolysis, acting as catalysts. For instance, dinuclear zinc complexes have shown significant catalytic activity, leading to increased reaction rates compared to spontaneous hydrolysis.
Case Study: Catalysis by Dinuclear Zinc Complexes
In a study examining the catalytic efficiency of dinuclear zinc complexes on HPNPP, it was found that these catalysts could enhance the reaction rate by up to 530-fold under optimal conditions (pD 6.4 and 50 °C) . The products of this reaction were confirmed via NMR spectroscopy, indicating that only p-nitrophenol and cyclic phosphate esters were formed.
Applications in Research
HPNPP finds applications across various fields of biological research:
- Enzyme Kinetics : Used extensively to study phosphatases involved in cellular signaling pathways.
- Drug Development : Assists in screening potential inhibitors of phosphatases, which are implicated in numerous diseases.
- Biochemical Assays : Serves as a standard substrate for calibrating assays measuring phosphatase activity.
Properties
IUPAC Name |
2-hydroxypropyl (4-nitrophenyl) phosphate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO7P/c1-7(11)6-16-18(14,15)17-9-4-2-8(3-5-9)10(12)13/h2-5,7,11H,6H2,1H3,(H,14,15)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHZFXFCJOIOTB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO7P- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634594 | |
Record name | 2-Hydroxypropyl 4-nitrophenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4281-46-3 | |
Record name | 2-Hydroxypropyl 4-nitrophenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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